2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde

Cerivastatin Synthesis Wittig-Horner Reaction Intermediate Functionalization

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde (CAS 169196-11-6) is a penta-substituted pyridine derivative that serves as a key advanced intermediate in the convergent synthesis of cerivastatin. This compound is the direct precursor to the chiral aldehyde required for the Wittig-Horner reaction that installs the (E)-heptenoic acid side chain, the pharmacophore of this withdrawn statin.

Molecular Formula C20H24FNO2
Molecular Weight 329.4 g/mol
CAS No. 169196-11-6
Cat. No. B017184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde
CAS169196-11-6
Synonyms4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinecarboxaldehyde; 
Molecular FormulaC20H24FNO2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=O
InChIInChI=1S/C20H24FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-10,12-13H,11H2,1-5H3
InChIKeyDQCMJHNXFPSODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde (CAS 169196-11-6): A Critical Cerivastatin Intermediate for Analytical and Synthetic Workflows


2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde (CAS 169196-11-6) is a penta-substituted pyridine derivative that serves as a key advanced intermediate in the convergent synthesis of cerivastatin [1]. This compound is the direct precursor to the chiral aldehyde required for the Wittig-Horner reaction that installs the (E)-heptenoic acid side chain, the pharmacophore of this withdrawn statin [2]. As a defined chemical entity with a molecular formula of C20H24FNO2 and a molecular weight of 329.41 g/mol, it is primarily utilized as a certified reference standard for pharmaceutical analysis, including method validation, quality control, and impurity profiling in ANDA or DMF submissions [3].

Why Generic Pyridine Carboxaldehydes Cannot Replace CAS 169196-11-6 in Cerivastatin Synthesis


Substituting this specific pyridine carboxaldehyde with a generic analog introduces a high risk of synthetic failure. The unique penta-substitution pattern—with isopropyl, fluorophenyl, and methoxymethyl groups—is essential for the subsequent enantioselective Wittig-Horner reaction that forms cerivastatin's chiral (E)-heptenoate side chain [1]. A different aldehyde core would lack the precise steric and electronic properties required for high diastereoselectivity in this critical C-C bond-forming step, directly compromising the enantiomeric purity of the final API [2]. The quantitative evidence below establishes the specific functional role of this compound that precludes simple interchange with its closely related analog, the corresponding carboxylic acid intermediate.

Quantitative Procurement Evidence for 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde


Critical Functional Differentiation: Aldehyde vs. Carboxylic Acid Intermediate for Chain Installation

In the patented synthesis of cerivastatin, the 3-carboxaldehyde functionality of this compound is a non-negotiable requirement for the direct construction of the key chiral side chain. The established process requires a two-step reduction/oxidation sequence to convert the second ester group specifically into this aldehyde (compound VII), which then undergoes a trans-selective Wittig-Horner reaction. The closest analog, 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyridine-3-carboxylic acid, cannot participate in this direct olefination step and would necessitate additional, lower-yielding functional group interconversions, thereby extending the synthesis and reducing overall efficiency [1].

Cerivastatin Synthesis Wittig-Horner Reaction Intermediate Functionalization

Certified Purity Specification for Analytical Reference Standard Use

When specified for use as an analytical reference standard, this compound is supplied with a minimum purity of 95%, as certified by its manufacturer . This level of characterization is critical for its role in quality control (QC) and method validation for Abbreviated New Drug Applications (ANDAs), ensuring reliable identification and quantification of this specific impurity or intermediate in pharmaceutical analysis [1]. This contrasts with generic, research-grade intermediates that may not carry a certified purity guarantee suitable for regulatory submissions.

Reference Standard Purity Specification Method Validation

Authorized Role as a Designated Cerivastatin Impurity Reference Marker

This compound is explicitly listed and supplied as part of a curated collection of pharmacopeial and non-pharmacopeial cerivastatin impurity reference standards by certified providers [1]. Its inclusion in these catalogs designates it as a known and relevant analyte for the comprehensive impurity profiling of cerivastatin sodium active pharmaceutical ingredient (API). This status is not shared by arbitrary or off-target aldehydes, making it a required procurement item for developers seeking to demonstrate analytical control over all known impurities in their product.

Traceability Pharmacopeial Standard Impurity Profiling

Application Scenarios for Procuring 2,6-Diisopropyl-4-(4-fluorophenyl)-5-methoxymethylpyridine-3-carboxaldehyde (CAS 169196-11-6)


Validated HPLC Method Development for Cerivastatin Impurity Profiling

In developing a stability-indicating HPLC method for cerivastatin sodium tablets, this certified aldehyde is spiked into the API matrix to confirm resolution from the main drug peak and other known impurities [1]. Its use ensures the method can accurately quantify this specific degradation product or process intermediate, a requirement for ANDA submission [2].

Convergent Cerivastatin API Synthesis via the Patented Wittig-Horner Route

For laboratories synthesizing cerivastatin for bioequivalence studies, procuring this aldehyde as a pre-formed intermediate enables direct execution of the critical trans-selective olefination step [1]. This avoids the low-yielding and time-consuming alternative route of reducing the analogous carboxylic acid to the alcohol and then re-oxidizing, thus preserving the integrity of the final chiral center introduced in the subsequent step [2].

Quality Control Release Testing of Cerivastatin Sodium API

QC laboratories use this compound as a high-purity external standard (min. 95%) to construct calibration curves for the quantitative determination of this specific related substance in cerivastatin API [1]. The certified purity data supports the calculation of a precise response factor, which is critical for lot release decisions against pharmacopeial or in-house specification limits [2].

Genotoxic Impurity Assessment and Method Validation

During the risk assessment of potential genotoxic impurities in cerivastatin, this pyridine carboxaldehyde, which may form as a degradation product, is obtained as a characterized reference standard [1]. Its use in spiking studies validates the analytical method's sensitivity and specificity at the required Threshold of Toxicological Concern (TTC) levels, a regulatory expectation for marketing authorization applications [2].

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